3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of the antitumor agent nilotinib. [, ] Nilotinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). [This statement requires further research and should be confirmed by additional sources as the provided papers focus on the synthesis and properties of the intermediate, not its downstream applications in drug development.] While the provided papers do not delve into the specific biological activity of 3-(2-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline itself, its importance lies in its role as a building block for constructing more complex molecules with potential therapeutic applications.
The provided papers do not delve into the specific mechanism of action of 3-(2-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline. As mentioned earlier, its significance lies primarily in its role as a synthetic precursor for more complex molecules, such as nilotinib, which have specific biological activities. [, ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7